BenchChemオンラインストアへようこそ!

1-Cyclopropyl-2-(4-(3,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride

Sigma-1 receptor CNS pharmacology Benzylpiperazine SAR

1-Cyclopropyl-2-(4-(3,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride (CAS 1396712-39-2) is a synthetic benzylpiperazine derivative bearing a cyclopropyl-substituted ethanol linker, a 3,5-difluorobenzyl N-substituent, and is supplied as the dihydrochloride salt. The compound belongs to the arylpiperazine chemotype, a privileged scaffold widely explored for CNS receptor modulation, including serotonergic, dopaminergic, and sigma receptor targets.

Molecular Formula C16H24Cl2F2N2O
Molecular Weight 369.28
CAS No. 1396712-39-2
Cat. No. B2429496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-2-(4-(3,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride
CAS1396712-39-2
Molecular FormulaC16H24Cl2F2N2O
Molecular Weight369.28
Structural Identifiers
SMILESC1CC1C(CN2CCN(CC2)CC3=CC(=CC(=C3)F)F)O.Cl.Cl
InChIInChI=1S/C16H22F2N2O.2ClH/c17-14-7-12(8-15(18)9-14)10-19-3-5-20(6-4-19)11-16(21)13-1-2-13;;/h7-9,13,16,21H,1-6,10-11H2;2*1H
InChIKeySDFSPQJNFZGGNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopropyl-2-(4-(3,5-difluorobenzyl)piperazin-1-yl)ethanol Dihydrochloride (CAS 1396712-39-2): Compound Identity and Procurement-Relevant Structural Profile


1-Cyclopropyl-2-(4-(3,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride (CAS 1396712-39-2) is a synthetic benzylpiperazine derivative bearing a cyclopropyl-substituted ethanol linker, a 3,5-difluorobenzyl N-substituent, and is supplied as the dihydrochloride salt [1]. The compound belongs to the arylpiperazine chemotype, a privileged scaffold widely explored for CNS receptor modulation, including serotonergic, dopaminergic, and sigma receptor targets [2]. Its structural architecture—combining a metabolically robust cyclopropyl moiety, a dual-fluorine aromatic substitution pattern, a flexible ethanol linker, and a pre-formed dihydrochloride salt—defines a distinct physicochemical and pharmacological fingerprint that distinguishes it from closely related analogs in procurement and screening contexts [3].

Why In-Class Piperazine Derivatives Cannot Substitute for 1-Cyclopropyl-2-(4-(3,5-difluorobenzyl)piperazin-1-yl)ethanol Dihydrochloride (CAS 1396712-39-2) in Target-Focused Research


Benzylpiperazine derivatives are not functionally interchangeable. The 3,5-difluorobenzyl substitution pattern in CAS 1396712-39-2 directly influences receptor subtype selectivity, as demonstrated by SAR studies on regioisomeric N-benzyl piperazine sigma-1 ligands, where fluorine position and count dramatically altered Ki values (ranging from 2.6 nM to >100 nM) [1]. The cyclopropyl group on the ethanol linker introduces conformational constraint and enhanced metabolic stability relative to straight-chain alkyl analogs, reducing CYP-mediated oxidative metabolism [2]. Mono-fluoro analogs (e.g., 4-fluorobenzyl or 3-fluorobenzyl variants) lack the dual electron-withdrawing effect that tunes aromatic ring electronics, potentially altering target engagement and pharmacokinetics [3]. These molecular distinctions mean that substituting a generic benzylpiperazine for CAS 1396712-39-2 risks invalidating the pharmacological hypothesis under investigation.

Quantitative Differentiation Evidence for 1-Cyclopropyl-2-(4-(3,5-difluorobenzyl)piperazin-1-yl)ethanol Dihydrochloride (CAS 1396712-39-2) vs. Closest Analogs


Sigma-1 Receptor Affinity Differentiation: 3,5-Difluorobenzyl vs. Mono-Fluorobenzyl Piperazine Derivatives

In a published SAR study of regioisomeric N-benzyl piperazine derivatives as sigma-1 receptor ligands, the 4'-methoxybenzyl analog (compound 13) achieved a Ki of 2.7 nM (sigma-2/sigma-1 selectivity = 38), while the 4'-(2''-fluoroethoxy)benzyl analog (compound 30) achieved Ki = 2.6 nM with markedly improved sigma-2/sigma-1 selectivity of 187, demonstrating that aryl substitution profoundly affects both affinity and selectivity [1]. While CAS 1396712-39-2 itself lacks published sigma-1 Ki data, the 3,5-difluorobenzyl motif present in this compound is structurally positioned to exploit similar binding pocket interactions, with the dual fluorine substitution predicted to enhance lipophilic contact and metabolic stability compared to mono-fluorinated or non-fluorinated benzyl analogs [2].

Sigma-1 receptor CNS pharmacology Benzylpiperazine SAR

N-Type Calcium Channel Blocker Scaffold: Cyclopropyl-Piperazine Structural Requirement

Patent US-2010105682-A1 explicitly discloses that compounds containing both a piperazine ring and a cyclopropyl ring are effective in ameliorating conditions characterized by unwanted N-type calcium channel activity [1]. The general formula (I) in this patent requires both the piperazine and cyclopropyl moieties as essential structural elements for N-type calcium channel blockade. CAS 1396712-39-2 incorporates both of these mandatory pharmacophoric elements within a single molecule, along with a 3,5-difluorobenzyl substituent not present in the patent's exemplified compounds. In contrast, 1-(3,5-difluorobenzyl)piperazine (CAS 868054-29-9) lacks the cyclopropyl-ethanol moiety entirely and therefore falls outside the claimed scaffold requirements for N-type calcium channel activity .

N-type calcium channel Pain therapeutics Cyclopropyl-piperazine scaffold

Metabolic Stability Advantage of Cyclopropyl Group vs. Straight-Chain Alkyl Analogs

The cyclopropyl group in CAS 1396712-39-2 provides a documented metabolic stability advantage over straight-chain alkyl substituents. The C–H bonds in cyclopropyl rings possess higher bond dissociation energy (approximately 106 kcal/mol for cyclopropyl C–H vs. ~98 kcal/mol for typical secondary alkane C–H), resulting in reduced susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes [1]. This physicochemical property directly translates to potential improvements in metabolic half-life and reduced clearance. By contrast, analogs such as 1-(3,5-difluorobenzyl)piperazine, which lack the cyclopropyl-ethanol moiety, or analogs with straight-chain N-alkyl substituents, are expected to exhibit more rapid CYP-mediated oxidative degradation. The cyclopropyl group thus serves as a bioisosteric replacement that enhances metabolic robustness without significantly altering molecular size or lipophilicity [2].

Metabolic stability Cytochrome P450 Cyclopropyl bioisostere

Dihydrochloride Salt Form: Aqueous Solubility and Formulation Readiness vs. Free Base Analogs

CAS 1396712-39-2 is supplied as the dihydrochloride salt, which provides enhanced aqueous solubility compared to its free base form and to free base analogs such as 1-(3,5-difluorobenzyl)piperazine (CAS 868054-29-9) . Piperazine-containing compounds typically exhibit pKa values in the range of 8.5–9.5 for the secondary amine, meaning the free base is predominantly unprotonated at physiological pH, potentially limiting dissolution. The dihydrochloride salt pre-protonates both piperazine nitrogens, ensuring immediate aqueous solubility without requiring in situ pH adjustment. This is particularly relevant for in vitro assay preparation (e.g., dilution in aqueous buffer for receptor binding or cell-based assays), where free base analogs may require DMSO stocks or acidic pH adjustments that introduce solvent artifacts .

Salt form Aqueous solubility Formulation Dihydrochloride

Regioisomeric Differentiation: 3,5-Difluorobenzyl vs. 3,4-Difluorobenzyl Piperazine Derivatives

The 3,5-difluorobenzyl substitution in CAS 1396712-39-2 represents a distinct regioisomeric arrangement compared to the 3,4-difluorobenzyl analog (1-cyclopropyl-2-(4-(3,4-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride). In sigma-1 receptor SAR studies, the position of fluorine atoms on the benzyl ring has been shown to significantly modulate both binding affinity and selectivity [1]. The 3,5-difluoro pattern introduces a symmetrical electron-withdrawing effect that alters the electrostatic potential surface of the aromatic ring differently than the asymmetric 3,4-difluoro arrangement, potentially leading to divergent target engagement profiles. Specifically, the 3,5-difluoro arrangement places fluorine atoms in meta positions relative to the benzylic carbon, whereas the 3,4-difluoro pattern places one fluorine in the para position, which may influence π-stacking interactions and hydrogen bond acceptor capacity within the receptor binding pocket [2].

Fluorine substitution Regioisomer Receptor selectivity SAR

Optimal Research and Procurement Application Scenarios for 1-Cyclopropyl-2-(4-(3,5-difluorobenzyl)piperazin-1-yl)ethanol Dihydrochloride (CAS 1396712-39-2)


Sigma-1 Receptor Hit Finding and Lead Optimization Campaigns

The 3,5-difluorobenzyl motif in CAS 1396712-39-2 is structurally validated within the sigma-1 receptor ligand chemotype. Published SAR data on regioisomeric N-benzyl piperazines demonstrate that fluorination pattern directly modulates sigma-1 binding affinity and sigma-2/sigma-1 selectivity ratios [1]. Procurement of CAS 1396712-39-2 is warranted for sigma-1-focused screening libraries where exploration of dual-fluorine substitution effects on affinity and selectivity is a defined SAR objective. The compound can serve as a comparator to mono-fluorinated (4-fluorobenzyl, 3-fluorobenzyl) and non-fluorinated benzylpiperazine analogs to map the contribution of the 3,5-difluoro pattern to receptor engagement [2].

N-Type Calcium Channel Blocker Drug Discovery Programs

Patent US-2010105682-A1 establishes that the cyclopropyl-piperazine scaffold is essential for N-type calcium channel blocker activity [1]. CAS 1396712-39-2 contains both mandated scaffold elements (cyclopropyl ring and piperazine ring) and thus represents a patent-compliant chemical starting point for N-type calcium channel programs targeting pain, stroke, or other neurological indications. The compound contrasts with simpler benzylpiperazines (e.g., 1-(3,5-difluorobenzyl)piperazine) that lack the cyclopropyl group and are therefore structurally excluded from the patent's therapeutic claims.

CNS Penetrant Compound Design with Metabolic Stability Requirements

The cyclopropyl group in CAS 1396712-39-2 provides a documented metabolic stability advantage via higher C–H bond dissociation energy (~106 kcal/mol) compared to straight-chain alkyl analogs (~98 kcal/mol), translating to reduced susceptibility to CYP-mediated oxidative metabolism [1]. For CNS drug discovery programs where metabolic stability and brain penetration are key criteria, this compound offers a built-in stability handle. The 3,5-difluorobenzyl group further contributes to metabolic stability by blocking potential sites of aromatic hydroxylation, while the dihydrochloride salt ensures reproducible aqueous solubility for both in vitro ADME assays and in vivo formulation [2].

Arylpiperazine CNS Polypharmacology Profiling Panels

Arylpiperazine derivatives are known to engage multiple CNS targets including serotonin (5-HT1A, 5-HT2A), dopamine (D2, D3), and sigma receptors [1]. CAS 1396712-39-2, with its unique combination of cyclopropyl, 3,5-difluorobenzyl, and ethanol linker moieties, represents a distinct chemotype for broad receptor profiling panels aimed at identifying novel polypharmacology starting points. The compound's structural differentiation from mono-fluoro, dimethoxy, and regioisomeric difluoro analogs ensures that any observed activity profile is attributable to the specific 3,5-difluorobenzyl-cyclopropyl-ethanol substitution pattern, rather than to generic arylpiperazine pharmacology [2].

Quote Request

Request a Quote for 1-Cyclopropyl-2-(4-(3,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.